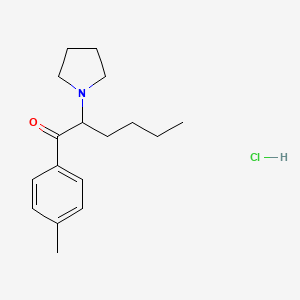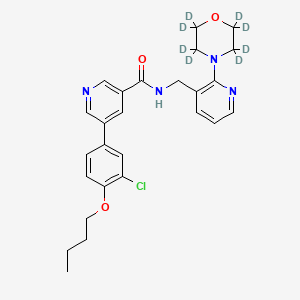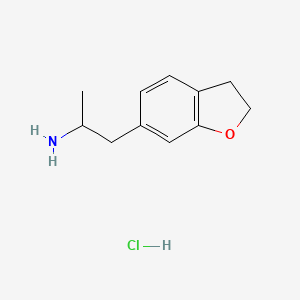
Paliperidone Palmitate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Paliperidone Palmitate-d4 is a deuterated form of Paliperidone Palmitate, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is a long-acting injectable formulation designed to improve medication adherence by reducing the frequency of administration .
Applications De Recherche Scientifique
Paliperidone Palmitate-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotics.
Medicine: Developing improved formulations for the treatment of schizophrenia and related disorders.
Industry: Enhancing the production processes for long-acting injectable medications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate-d4 involves the reaction of Paliperidone with palmitic acid or its derivatives in the presence of an organic base and an inorganic base . The process typically includes:
Reacting Paliperidone: with palmitoyl chloride in the presence of a mixture of organic and inorganic bases.
Stepped Cooling Mode: This method is used to control the crystallization process and particle size distribution.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using the aforementioned methods, ensuring consistency in particle size and purity. The process is optimized for scalability and compliance with pharmaceutical manufacturing standards .
Analyse Des Réactions Chimiques
Types of Reactions
Paliperidone Palmitate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: Converts this compound back to Paliperidone in vivo.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces Paliperidone.
Oxidation and Reduction: Can lead to various metabolites depending on the specific conditions and reagents used.
Mécanisme D'action
Paliperidone Palmitate-d4 exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, it acts on alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall therapeutic profile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Risperidone: The parent compound of Paliperidone.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: A partial agonist at dopamine D2 receptors with unique pharmacological properties.
Uniqueness
Paliperidone Palmitate-d4 stands out due to its long-acting injectable formulation, which significantly improves patient adherence compared to daily oral medications. Its deuterated form also offers potential benefits in terms of metabolic stability and reduced side effects .
Propriétés
IUPAC Name |
[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-YPEWPAAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B586189.png)


![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)



![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)




